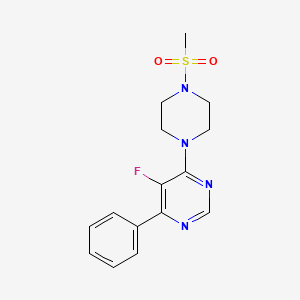

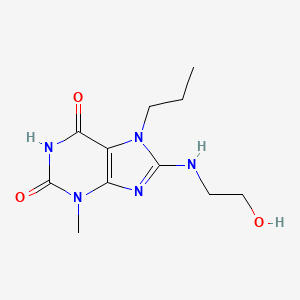

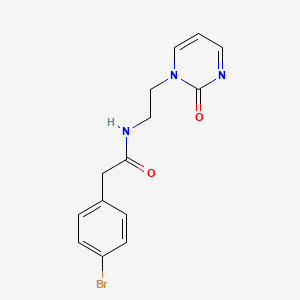

4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a family of pyrrole derivatives. These derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, involves a multi-step process starting with the ethyl ester of the parent compound and includes oxidation, bromination, and selective reduction steps . Another related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods highlight the complexity of synthesizing such molecules and the need for careful selection of reagents and conditions.

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . The molecular structure of these compounds is crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be influenced by the substituents on the pyrrole ring. For example, the presence of a dimethylamino group can facilitate certain reactions due to its electron-donating properties. The synthesis of new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives via the reaction of primary amines with a dimethylamino-substituted precursor suggests that the dimethylamino group can play a role in the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. For instance, the presence of chlorophenyl groups can impact the compound's electronic properties and its interaction with other molecules, as seen in the corrosion inhibition study of a pyrrole derivative on steel surfaces . The electrochemical properties of these compounds are of particular interest in materials science for applications such as corrosion inhibitors.

Scientific Research Applications

Catalytic Applications

Compounds similar to 4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, particularly those containing dimethylamino pyridine groups, have been utilized as effective catalysts in organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been reported as a recyclable catalyst for acylation of inert alcohols under base-free conditions, highlighting the potential of similar compounds in facilitating various organic transformations through a detailed investigation of the reaction mechanism (Liu, Ma, Liu, & Wang, 2014).

Material Science

In material science, derivatives of pyrrole, a core structural component of the queried compound, have been utilized in the development of conducting polymers. A study on poly[bis(pyrrol-2-yl)arylenes] demonstrates the low oxidation potentials of these materials, making them stable in their conducting form, which could suggest applications in electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Medicinal Chemistry

While direct applications in medicinal chemistry for this specific compound were not found, related structures have shown diverse biological activities. The presence of pyridine and pyrrole moieties, as seen in compounds synthesized from similar starting materials, indicates potential for pharmacological exploration. For example, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives were synthesized and showed in vitro antibacterial activity, suggesting the compound could also have potential bioactive properties (Kumar, Kumar, & Nihana, 2017).

Nonlinear Optical Properties

Compounds containing dimethylamino groups have been studied for their nonlinear optical properties. For example, a study on the nonlinear optical absorption of a novel chalcone derivative compound indicates potential applications in optical device technologies such as optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014). This suggests that the compound , by virtue of containing similar functional groups, could also exhibit interesting optical properties warranting further investigation.

properties

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-24(2)12-5-13-25-18(16-6-3-4-11-23-16)17(20(27)21(25)28)19(26)14-7-9-15(22)10-8-14/h3-4,6-11,18,26H,5,12-13H2,1-2H3/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCXZHRKDSUQS-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)